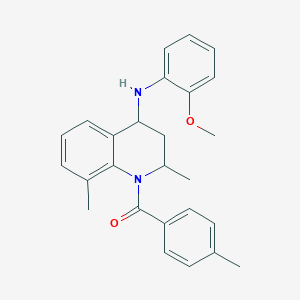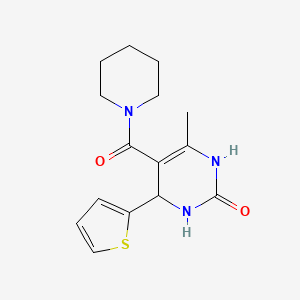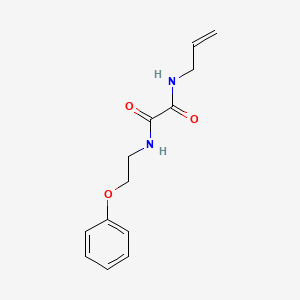![molecular formula C22H18BrN3O2 B5016633 5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMB and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of BMB is not well understood. However, studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. Studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMB has several advantages and limitations for lab experiments. One of the main advantages of BMB is its potential therapeutic applications. BMB has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
One of the main limitations of BMB is its complex synthesis method. The synthesis of BMB requires skilled chemists and specialized equipment, making it a challenging compound to produce. Additionally, BMB has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of BMB. One potential direction is to investigate its potential therapeutic applications in cancer treatment. Studies have shown that BMB has anti-cancer and anti-tumor properties, making it a potential candidate for cancer treatment. Another potential direction is to investigate its mechanism of action and to understand its biochemical and physiological effects in more detail. Additionally, future research could focus on developing more efficient synthesis methods for BMB and improving its solubility in water to make it more accessible for use in experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment. BMB has been extensively used in scientific research due to its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. Although BMB has several advantages for lab experiments, it also has limitations, including its complex synthesis method and limited solubility in water. There are several future directions for the research of BMB, including investigating its potential therapeutic applications in cancer treatment and improving its solubility in water to make it more accessible for use in experiments.
Méthodes De Synthèse
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-benzimidazol-2-yl)aniline to form the final product, BMB. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
BMB has been extensively used in scientific research due to its potential therapeutic applications. Studies have shown that BMB has anti-inflammatory, anti-cancer, and anti-tumor properties. BMB has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-13-3-9-18-19(11-13)26-21(25-18)14-4-7-16(8-5-14)24-22(27)17-12-15(23)6-10-20(17)28-2/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDYXFMZYVZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)
![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)

![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)


![1-(3-methoxypropyl)-8-[4-(methylthio)benzyl]-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5016639.png)